molecular formula C10H21N B1275534 2-Butylazepane CAS No. 84039-87-2

2-Butylazepane

Cat. No.: B1275534
CAS No.: 84039-87-2
M. Wt: 155.28 g/mol
InChI Key: GSLRTQOKVFSYHT-UHFFFAOYSA-N
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Description

2-Butylazepane is an organic compound with the molecular formula C10H21N It belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butylazepane typically involves the reaction of hexamethyleneimine with 1-bromobutane in the presence of anhydrous acetonitrile under an argon atmosphere. The reaction is carried out with vigorous magnetic stirring to ensure proper mixing and reaction efficiency .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Butylazepane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the nitrogen atom in the azepane ring can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkylated azepanes.

Scientific Research Applications

2-Butylazepane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Butylazepane involves its interaction with various molecular targets. The nitrogen atom in the azepane ring can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact pathways and targets are still under investigation, but it is believed that this compound can modulate enzyme activity and receptor binding.

Comparison with Similar Compounds

  • 2-Phenylazepane
  • 1-Butyl-2,3-piperazinedione
  • 3-Butoxyphenol

Comparison: 2-Butylazepane is unique due to its specific structure, which imparts distinct chemical properties compared to other azepanes. For instance, the butyl group attached to the nitrogen atom can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for targeted research applications .

Properties

IUPAC Name

2-butylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-2-3-7-10-8-5-4-6-9-11-10/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSLRTQOKVFSYHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402872
Record name 2-butylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84039-87-2
Record name 2-butylazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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